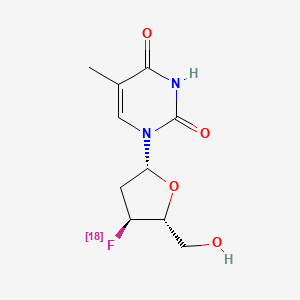
Cribrostatin 3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cribrostatin 3 is a natural product found in Cribrochalina with data available.
科学的研究の応用
Cancer Cell Growth Inhibition
Cribrostatin 3, isolated from the marine sponge Cribrochalina sp., has demonstrated significant inhibitory activities against cancer cell lines. This finding comes from the discovery of various cribrostatins, including cribrostatin 3, in marine sponges, indicating their potential as antineoplastic agents. The structural determination of cribrostatin 3 was crucial in understanding its bioactivity, highlighting its role in cancer research (Pettit et al., 2000).
Antimicrobial Activity
Cribrostatin 6, closely related to cribrostatin 3, has shown antimicrobial activity, especially against Gram-positive bacteria like Streptococcus pneumoniae. This indicates the potential of cribrostatins, including cribrostatin 3, in developing new antibiotics. The bactericidal action of cribrostatin 6, along with its low frequency of bacterial resistance, points to the broader implications of cribrostatins in microbial research (Pettit et al., 2004).
Reactive Oxygen Species (ROS) Mediated Mechanism
Cribrostatin 6's mechanism of inducing cancer cell death through the generation of reactive oxygen species (ROS) suggests a similar potential mechanism for cribrostatin 3. This provides insights into the cellular processes influenced by cribrostatins and their role in cancer cell apoptosis (Hoyt, Palchaudhuri, & Hergenrother, 2011).
Synthesis and Analogues
Research on the synthesis of cribrostatin analogues, including cribrostatin 4, and their cytotoxic evaluation, indicates the scientific interest in modifying cribrostatins for enhanced therapeutic potential. The creation of these analogues and their testing against cancer cell lines is a key area of cribrostatin research, with implications for future drug development (Wright, Chan, & Danishefsky, 2008).
特性
製品名 |
Cribrostatin 3 |
|---|---|
分子式 |
C16H16N2O4 |
分子量 |
300.31 g/mol |
IUPAC名 |
(7-amino-6-methyl-5,8-dioxoisoquinolin-1-yl)methyl (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C16H16N2O4/c1-4-8(2)16(21)22-7-11-12-10(5-6-18-11)14(19)9(3)13(17)15(12)20/h4-6H,7,17H2,1-3H3/b8-4- |
InChIキー |
OOVHJUXBXNVAER-YWEYNIOJSA-N |
異性体SMILES |
C/C=C(/C)\C(=O)OCC1=NC=CC2=C1C(=O)C(=C(C2=O)C)N |
正規SMILES |
CC=C(C)C(=O)OCC1=NC=CC2=C1C(=O)C(=C(C2=O)C)N |
同義語 |
cribrostatin 3 cribrostatin-3 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-{2-[(S)-3-(6-Amino-pyridin-3-yloxy)-2-hydroxy-propylamino]-ethyl}-phenyl)-4-isopropyl-benzenesulfonamide](/img/structure/B1243060.png)
![[6-[6-[(3-Acetyl-4,4a,6,12a-tetrahydroxy-9-methoxy-11-methyl-2,5,7,10-tetraoxo-1,12-dihydrotetracen-1-yl)oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-hydroxy-3,6-dimethylbenzoate](/img/structure/B1243061.png)



![[8-(3,3-Diphenyl-propyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-3-yl]-acetic Acid](/img/structure/B1243065.png)



![(4Z)-4-[(1S,2S,3R,6S)-2-[(3S)-3-cyclohexyl-3-hydroxyprop-1-ynyl]-3-hydroxy-7-bicyclo[4.2.0]octanylidene]butanoic acid](/img/structure/B1243070.png)
![[(2R)-2-[[(2R)-2-(1-benzofuran-2-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-2-phenylethyl] 2-(dimethylamino)acetate](/img/structure/B1243077.png)
![5-[(1E)-dodec-1-en-1-yl]-2H-1,3-benzodioxole](/img/structure/B1243078.png)
![Naphtho[2,3-c]thiophene](/img/structure/B1243081.png)
![(1'aR,7'R,7'aR)-spiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,2'-7,7a-dihydro-1aH-naphtho[2,3-b]oxirene]-3',7'-diol](/img/structure/B1243083.png)